molecular formula C12H10ClN3O2 B069664 benzyl N-(6-chloropyridazin-3-yl)carbamate CAS No. 175393-07-4

benzyl N-(6-chloropyridazin-3-yl)carbamate

Cat. No.: B069664
CAS No.: 175393-07-4
M. Wt: 263.68 g/mol
InChI Key: WVOUUBWHJAPMEE-UHFFFAOYSA-N
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Description

Benzyl N-(6-chloropyridazin-3-yl)carbamate is an organic compound with the molecular formula C12H10ClN3O2 and a molecular weight of 263.68 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(6-chloropyridazin-3-yl)carbamate typically involves the reaction of 6-chloropyridazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(6-chloropyridazin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Substituted pyridazine derivatives.

    Hydrolysis: 6-chloropyridazine and benzylamine.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

Benzyl N-(6-chloropyridazin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(6-chloropyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(6-chloropyridazin-3-yl)carbamate: Unique due to the presence of both benzyl and carbamate groups, which confer specific chemical and biological properties.

    6-Chloropyridazine: Lacks the benzyl and carbamate groups, resulting in different reactivity and biological activity.

    Benzyl carbamate: Contains the benzyl and carbamate groups but lacks the pyridazine ring, leading to different chemical behavior.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-10-6-7-11(16-15-10)14-12(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOUUBWHJAPMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650105
Record name Benzyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175393-07-4
Record name Benzyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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